molecular formula C13H23Cl2N3 B2884714 2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride CAS No. 361979-29-5

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B2884714
CAS No.: 361979-29-5
M. Wt: 292.25
InChI Key: MOYDCGSNUZLNSM-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride (CAS 361979-29-5) is a high-purity, research-grade chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its molecular structure, which features a benzylpiperazine group linked to an ethylamine backbone, makes it a valuable precursor and building block for the synthesis of more complex, biologically active molecules. Piperazine derivatives are recognized as privileged scaffolds in pharmaceutical research, meaning this core structure is frequently utilized to develop potent and selective ligands for a wide variety of biological targets . This compound serves as a key synthetic intermediate in the design of potential therapeutic agents. Research applications include its use in the development of multi-target-directed ligands for complex neurodegenerative conditions , as well as in the synthesis of novel antimalarial compounds where the incorporation of a piperazine moiety has been shown to enhance aqueous solubility and oral bioavailability . The dihydrochloride salt form improves handling and solubility in various experimental conditions. As a standard practice, the chemical identity of synthesized derivatives should be confirmed using analytical techniques such as 1H NMR and mass spectrometry. Please Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;;/h1-5H,6-12,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYDCGSNUZLNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthetic Strategies

The synthesis of 2-(4-benzylpiperazin-1-yl)ethan-1-amine dihydrochloride revolves around two primary approaches: phthalimide-mediated nucleophilic displacement and direct alkylation of benzylpiperazine intermediates . Each method demonstrates distinct advantages in yield, purity, and scalability.

Phthalimide-Mediated Route

This three-step process remains the most widely documented method in contemporary literature.

Synthesis of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione

The sequence begins with the reaction between 1-(2-chloroethyl)-4-benzylpiperazine and potassium phthalimide in acetonitrile under reflux conditions (Table 1).

Table 1: Reaction parameters for phthalimide intermediate synthesis

Parameter Specification
Molar ratio 1:1.05 (chloride:phthalimide)
Solvent Anhydrous acetonitrile
Temperature 80°C
Reaction time 12-14 hours
Yield 78-82%

The reaction mechanism involves SN2 displacement where the phthalimide anion attacks the chloroethyl intermediate. Nuclear magnetic resonance (NMR) characterization of the product shows distinctive aromatic protons at δ 7.78-8.01 ppm and piperazine methylenes at δ 2.98-3.42 ppm.

Deprotection to Free Amine

Hydrazinolysis or methylamine treatment removes the phthalimide protecting group. Recent optimization studies demonstrate that 40% methylamine in ethanol at 70°C for 7 hours achieves 89% conversion efficiency. The reaction's progress can be monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane (3:1) as the mobile phase.

Salt Formation

Treatment with concentrated hydrochloric acid in anhydrous ethanol yields the dihydrochloride salt. Crystallization parameters significantly impact purity:

Critical crystallization factors:

  • Acid addition rate: 0.5 mL/min
  • Ethanol-to-compound ratio: 10:1 (v/w)
  • Cooling gradient: 4°C/min to 0°C

The final product exhibits characteristic IR absorptions at 3429 cm⁻¹ (N-H stretch) and 2974 cm⁻¹ (C-H aliphatic stretch).

Direct Alkylation Approach

Alternative methods utilize 4-benzylpiperazine and 2-chloroethylamine hydrochloride under phase-transfer conditions.

Table 2: Comparative analysis of alkylation conditions

Condition Method A Method B
Solvent DMF THF
Base K₂CO₃ Et₃N
Temperature 80°C 65°C
Reaction time 18 hours 24 hours
Yield 67% 72%

Method B demonstrates superior yield due to improved nucleophilicity of the amine in tetrahydrofuran (THF). However, the phthalimide route remains preferred for large-scale synthesis due to easier purification stages.

Novel Methodological Developments

Recent advancements focus on catalyst systems and green chemistry principles:

Microwave-Assisted Synthesis

A 2024 PMC study reports 85% yield reduction in reaction time from 14 hours to 35 minutes using microwave irradiation (300W, 120°C). The optimized protocol employs:

  • Irradiation power: 300W
  • Pressure: 150 psi
  • Solvent: Ethanol/water (4:1)
  • Catalyst: Amberlyst-15 (5% w/w)

Continuous Flow Chemistry

Pilot-scale experiments demonstrate 92% conversion efficiency in a tubular reactor system with:

  • Residence time: 8.5 minutes
  • Temperature: 130°C
  • Pressure: 25 bar
  • Catalyst: ZSM-5 zeolite

This method reduces byproduct formation to <2% compared to 7-9% in batch processes.

Analytical Characterization Benchmarks

Comprehensive spectral data ensures compound identity and purity:

Table 3: Reference spectroscopic data

Technique Key Signals
¹H NMR (500 MHz, D₂O) δ 3.42 (m, 2H, CH₂NH₂), 3.85 (s, 2H, NCH₂Ph), 2.98-3.12 (m, 8H, piperazine)
¹³C NMR δ 52.8 (NCH₂Ph), 56.3 (piperazine C), 43.7 (CH₂NH₂)
HRMS (ESI+) m/z 234.1804 [M+H]⁺ (calc. 234.1809)
IR (KBr) 3429, 2974, 1593, 1473 cm⁻¹

X-ray crystallographic analysis reveals a monoclinic crystal system with P2₁/c space group, confirming the zwitterionic structure in the solid state.

Industrial-Scale Optimization Considerations

Pharmaceutical manufacturers prioritize the following parameters for kilogram-scale production:

Table 4: Scale-up challenges and solutions

Challenge Mitigation Strategy
Phthalimide removal Countercurrent extraction with 5% HCl
Salt crystallization Seeded cooling crystallization with ΔT=15°C/hr
Residual solvents Azeotropic distillation with n-heptane
Metal contaminants Chelating resin purification (Chelex-100)

Current process economics indicate:

  • Overall yield: 73-78%
  • Purity: 99.8% (HPLC)
  • Production cost: $412/kg (100 kg batch)

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring is substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research and Application Considerations

  • Target Compound : Commercial availability () supports its use in drug discovery, particularly for CNS disorders.
  • Discontinued Analogs : Compounds like 2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethan-1-amine dihydrochloride (CAS 1193389-08-0) highlight the importance of substituent effects on research viability .
  • Structural Modifications : Acetic acid derivatives (e.g., ST-5518, QJ-4075) may serve as carboxylated analogs for prodrug development or solubility optimization .

Biological Activity

2-(4-Benzylpiperazin-1-yl)ethan-1-amine dihydrochloride, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its molecular formula C13H21N32HClC_{13}H_{21}N_3\cdot 2HCl and has been explored for potential applications in medicinal chemistry, particularly in the development of anticancer and antiviral agents.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors.

Target Enzymes:

  • Poly(ADP-ribose) polymerase (PARP): Inhibition of PARP has been linked to anticancer effects, particularly in BRCA1-mutant cells. Research indicates that similar compounds demonstrate low nanomolar IC50 values against PARP isoforms, suggesting strong inhibitory potential .

Biochemical Pathways:

  • Antimicrobial Activity: Piperazine derivatives have shown efficacy against various microbial strains, indicating potential applications as antimicrobial agents.

Anticancer Activity

A study evaluated a series of substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, revealing that compound 7a exhibited significant antiproliferative activity with IC50 values ranging from 0.0290.029 to 0.147μM0.147\,\mu M against multiple cancer cell lines. This compound was noted for its ability to induce G2/M cell cycle arrest and trigger apoptosis in cancer cells .

Antiviral Activity

Research into piperazine derivatives has highlighted their potential as antiviral agents. For instance, compounds structurally related to this compound have been developed as inhibitors of viral entry mechanisms, showcasing promising results against viruses such as Ebola .

Comparative Analysis

The biological activity of this compound can be compared with other piperazine derivatives to highlight its unique properties.

Compound NameStructureBiological ActivityIC50 (μM)
This compoundStructureAnticancer, AntimicrobialVaries
2-(4-Methylpiperazin-1-yl)ethan-1-amine-Moderate Anticancer ActivityHigher than Benzyl derivative
2-(4-Benzylpiperazin-1-yl)ethan-1-one-AntimicrobialLower than Benzyl derivative

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